Introduction: The 1H-Indazole-4-Carboxamide Scaffold as a Privileged Structure in Oncology
Introduction: The 1H-Indazole-4-Carboxamide Scaffold as a Privileged Structure in Oncology
An In-Depth Technical Guide to the Mechanism of Action of 1H-Indazole-4-Carboxamide Derivatives in Cancer Cell Lines
The 1H-indazole-4-carboxamide core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has made it a cornerstone in the development of targeted cancer therapies.[1][2] Derivatives of this scaffold have been successfully developed into potent and selective inhibitors of key enzymes involved in cancer cell proliferation and survival. Notably, this chemical moiety is central to the structure of several U.S. FDA-approved drugs, particularly a powerful class of agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] This guide will provide an in-depth exploration of the primary mechanism of action for this class of compounds—PARP inhibition—and the downstream cellular consequences that lead to cancer cell death, supported by experimental methodologies for its investigation.
Part 1: The Primary Mechanism of Action - PARP Inhibition and Synthetic Lethality
The most well-characterized and clinically significant mechanism of action for 1H-indazole-4-carboxamide derivatives in oncology is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5][6][7] These enzymes are critical components of the DNA damage response (DDR), playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8][9][10]
Molecular Interaction: Competitive Inhibition at the NAD+ Binding Site
Structurally, 1H-indazole-4-carboxamide derivatives mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[11][12] This structural mimicry allows them to bind to the catalytic domain of PARP1 and PARP2, competitively inhibiting the enzyme's activity.[11][12] Upon binding to a site of DNA damage, PARP would normally catalyze the cleavage of NAD+ to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other essential DNA repair proteins to the site of the lesion.[12] By occupying the NAD+ binding pocket, the 1H-indazole-4-carboxamide inhibitor prevents PARylation, effectively halting the SSB repair process.[12]
The Principle of Synthetic Lethality
The therapeutic efficacy of PARP inhibitors is exquisitely demonstrated by the concept of "synthetic lethality." This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone does not.[13][14]
-
In Healthy Cells: Healthy cells possess multiple redundant DNA repair pathways. If the PARP-mediated BER pathway is inhibited, they can still efficiently repair DNA double-strand breaks (DSBs) using the high-fidelity homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[8][10]
-
In HRR-Deficient Cancer Cells: A significant subset of cancers, particularly certain breast, ovarian, and prostate cancers, harbor mutations in HRR genes like BRCA1 or BRCA2.[10][13][15] These cancer cells are deficient in HRR and become heavily reliant on the PARP-mediated BER pathway to repair DNA lesions and maintain genomic integrity.[10]
When these HRR-deficient cancer cells are treated with a PARP inhibitor, both their primary DSB repair pathway (HRR) and their crucial SSB repair pathway (BER) are compromised.[13][14][16] Unrepaired SSBs accumulate and, during DNA replication, degenerate into highly toxic DSBs.[10][13][17] The cell's inability to repair these DSBs leads to genomic chaos, cell cycle arrest, and ultimately, apoptosis.[13][14] This selective killing of cancer cells while sparing normal, healthy cells is the hallmark of synthetic lethality.[13]
A Dual Mechanism: PARP Trapping
Beyond simple catalytic inhibition, a more cytotoxic mechanism known as "PARP trapping" has been identified.[9][12][13] In this process, the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA at the site of the break.[9][12][13] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, itself representing a form of cytotoxic DNA lesion.[18] This trapping prevents the recruitment of other DNA repair proteins and can lead to the collapse of replication forks, generating more DSBs.[12][18] Different PARP inhibitors exhibit varying degrees of trapping efficiency, which may correlate with their cytotoxic potency.[6][10][12] Talazoparib, for instance, is noted for being a particularly potent PARP trapper.[10][12]
Caption: PARP inhibition and synthetic lethality in cancer cells.
Part 2: Downstream Cellular Consequences of PARP Inhibition
The inhibition and trapping of PARP sets off a cascade of events within the cancer cell, culminating in its demise.
Accumulation of DNA Damage and Activation of DDR
With PARP-mediated repair blocked, SSBs persist. As the cell enters the S phase of the cell cycle, the replication machinery encounters these unrepaired breaks, leading to the collapse of replication forks and the formation of more severe DSBs.[10][13] This surge in genomic damage activates the cell's master sensor kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), key initiators of the DNA Damage Response (DDR).
Cell Cycle Arrest
A primary function of the DDR is to halt cell cycle progression to prevent the propagation of damaged DNA. The activation of ATM/ATR leads to the phosphorylation and activation of checkpoint kinases like Chk1 and Chk2. These kinases, in turn, phosphorylate and inactivate cell cycle regulators such as the Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for progression through the G2/M checkpoint.[11] Consequently, cancer cells treated with PARP inhibitors often exhibit a significant accumulation of cells in the G2/M phase.[11]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the DDR switches from a pro-survival, repair-focused response to a pro-death signal.[5] The sustained cell cycle arrest and overwhelming genomic instability trigger the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3, which execute the cell death program by cleaving critical cellular substrates, including PARP1 itself (a hallmark of apoptosis).[13] This leads to the characteristic morphological and biochemical features of programmed cell death.[19]
Caption: Downstream effects of PARP inhibition in cancer cells.
Part 3: Alternative Mechanisms of the Indazole Scaffold
While PARP inhibition is the dominant mechanism for clinically approved 1H-indazole-4-carboxamide derivatives, the versatility of the broader indazole scaffold means that other derivatives can target different proteins. It is crucial for researchers to recognize that the biological activity is highly dependent on the specific substitutions on the indazole ring.
-
Kinase Inhibition: Various indazole derivatives have been developed as potent inhibitors of several protein kinases that are crucial for cancer cell signaling, growth, and angiogenesis. These include inhibitors of Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3 (GSK-3), and Epidermal Growth Factor Receptor (EGFR).[20][21][22] For example, some 1H-indazole-3-carboxamide derivatives have shown inhibitory activity against p21-Activated Kinase 1 (PAK1), which is involved in cell motility and metastasis.[23][24]
-
Anti-Angiogenic and Antioxidant Effects: Some novel series of indazole derivatives have been synthesized and shown to possess anti-angiogenic properties by inhibiting pro-angiogenic cytokines like VEGF and TNF-α, as well as demonstrating antioxidant activities.[25]
These alternative mechanisms highlight the chemical tractability of the indazole core for developing a wide range of targeted therapies.
Part 4: Data and Protocols for Mechanistic Investigation
Quantitative Data Summary
The potency of 1H-indazole-4-carboxamide derivatives can be quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effect (IC50 or CC50) on various cancer cell lines.
| Compound (Derivative) | Target | IC50 (Enzymatic) | Target Cell Line | IC50 (Cellular) | Reference |
| Niraparib | PARP1 | 3.8 nM | BRCA1-mutant (MDA-MB-436) | 18 nM | [5][26] |
| PARP2 | 2.1 nM | [5] | |||
| Olaparib | PARP1/2 | ~5 nM | - | - | [3] |
| Rucaparib | PARP1/2/3 | Potent | BRCA1-mutant (UWB1.289) | Concentration-dependent | [7][11] |
| Talazoparib | PARP1/2 | Potent | - | - | [12][27] |
| Veliparib | PARP1 | 15.54 nM | BRCA1-mutant (MDA-MB-436) | - | [28] |
| Compound 6b | PARP1 | 8.65 nM | BRCA1-mutant (MDA-MB-436) | >50 µM | [28] |
| Compound 6m | PARP1 | Potent | BRCA1-mutant (MDA-MB-436) | 25.36 µM | [28] |
Note: IC50 values can vary based on assay conditions. This table provides representative data.
Experimental Protocols
Causality: This biochemical assay is the foundational experiment to directly measure the ability of a test compound to inhibit the catalytic activity of the PARP1 enzyme. It isolates the enzyme-inhibitor interaction from all other cellular processes, providing a direct measure of target engagement and potency (IC50).
Methodology:
-
Plate Preparation: Use a 96-well plate coated with histones (which act as an acceptor for PAR chains). Block non-specific binding sites using a suitable blocking buffer (e.g., BSA).
-
Compound Preparation: Prepare a serial dilution of the 1H-indazole-4-carboxamide derivative in the assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Reaction Mixture: To each well, add activated DNA (e.g., nicked DNA) to stimulate the enzyme, and the PARP1 enzyme.
-
Inhibitor Addition: Add the serially diluted test compound or vehicle control to the appropriate wells and incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing biotinylated NAD+. This allows the synthesized PAR chains to be labeled with biotin. Incubate for 60 minutes at 30°C.
-
Washing: Stop the reaction and wash the plate multiple times with a wash buffer (e.g., PBS-T) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains. Incubate for 60 minutes.
-
Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change, the intensity of which is proportional to the amount of PARylation (i.e., PARP activity).
-
Quantification: Stop the color development with a stop solution (e.g., H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality: This cellular assay is used to validate the downstream consequences of PARP inhibition. As unrepaired DNA damage accumulates, the DNA damage response should trigger cell cycle checkpoints, primarily at G2/M. This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), providing direct evidence of this checkpoint activation.
Methodology:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., a BRCA-mutant line like MDA-MB-436 or a proficient line as a control) in 6-well plates and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the 1H-indazole-4-carboxamide derivative (e.g., 0.1x, 1x, and 10x the cellular IC50) for a defined period (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells (both adherent and floating, to include apoptotic cells) by trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 300 µL of PBS, and while vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide, PI) and RNase A. The RNase A is crucial as it degrades double-stranded RNA, ensuring that the PI dye only binds to DNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data will be a histogram of cell counts versus fluorescence intensity. Cells in G0/G1 phase will have a 2n DNA content (first peak), cells in G2/M phase will have a 4n DNA content (second peak), and cells in S phase will have a DNA content between 2n and 4n. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase. An increase in the G2/M population with increasing drug concentration confirms the expected cell cycle arrest.
References
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]
-
Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]
-
What are the molecular and cellular mechanisms that explain the therapeutic action of OLAPARIB in LYNPARZA? (n.d.). R Discovery. Retrieved from [Link]
-
Niraparib. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Morris, T. (2022, February 24). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. OncLive. Retrieved from [Link]
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site. (n.d.). Pfizer. Retrieved from [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). AstraZeneca. Retrieved from [Link]
-
Talazoparib. (n.d.). Pfizer. Retrieved from [Link]
-
Gudipati, R., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research. Retrieved from [Link]
-
Plummer, E. R., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. Retrieved from [Link]
-
Mechanism of Action | ZEJULA (niraparib) for HCPs. (n.d.). GlaxoSmithKline. Retrieved from [Link]
-
Litton, J. K., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
van der Velden, D. L., et al. (2016). Olaparib. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Niraparib. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wang, L., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. Retrieved from [Link]
-
Zhang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Retrieved from [Link]
-
TALZENNA (talazoparib) capsules, for oral use. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Zhang, H., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design. Retrieved from [Link]
-
Rucaparib – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
D'Andrea, A. D. (2018). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Clinical Cancer Research. Retrieved from [Link]
-
LYNPARZA (olaparib) tablets, for oral use. (2014). U.S. Food and Drug Administration. Retrieved from [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]
-
Synthesis of 1H-indazole-4-carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Balasubramanian, S., et al. (2017). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Journal of Experimental Pharmacology. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. (2025). ResearchGate. Retrieved from [Link]
-
Panda, S. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Retrieved from [Link]
-
Ali, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Characterization of Absorption, Metabolism, and Elimination of Niraparib, an Investigational Poly (ADP-Ribose) Polymerase Inhibitor, in Cancer Patients. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Retrieved from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Retrieved from [Link]
-
1,2,4-triazole-3-carboxamides induces G2/M cell cycle arrest in ovarian cancer cell lines. (n.d.). Retrieved from [Link]
-
Pilie, P. G., et al. (2019). Targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology. Retrieved from [Link]
-
Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023). Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Niraparib - Wikipedia [en.wikipedia.org]
- 7. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 16. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 19. zejulahcp.com [zejulahcp.com]
- 20. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
